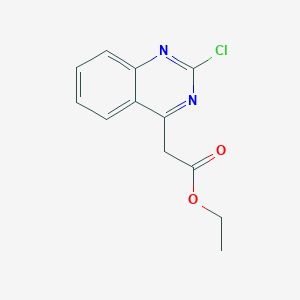

Ethyl 2-Chloroquinazoline-4-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloroquinazolin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-8-5-3-4-6-9(8)14-12(13)15-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNIPPLXERCQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethyl 2 Chloroquinazoline 4 Acetate

Nucleophilic Substitution Reactions at the Quinazoline (B50416) C-2 Chloro Group

The chlorine atom at the C-2 position of the quinazoline ring is activated towards nucleophilic attack, making it a focal point for a variety of chemical modifications.

Amination Reactions (e.g., with primary, secondary amines)

The reaction of 2-chloroquinazolines with amines is a widely employed method for the synthesis of 4-aminoquinazolines. nih.gov The reactivity of the amine nucleophile is influenced by its electronic properties. Electron-rich amines, such as primary aliphatic amines and hydroxy-substituted anilines, readily react with 4-chloroquinazolines under mild conditions to afford the corresponding 4-aminoquinazoline derivatives in moderate to good yields. nih.gov In contrast, reactions involving electron-poor amines often require longer reaction times and may result in lower yields. nih.gov Microwave irradiation has been shown to be an effective technique to promote these reactions, leading to faster and more efficient syntheses. nih.gov

For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with N-methylanilines bearing electron-donating methoxy (B1213986) groups at the para- or meta-position proceeds efficiently under microwave heating to yield 4-anilinoquinazolines. nih.gov However, the presence of electron-withdrawing groups on the aniline (B41778), such as fluoro, cyano, or nitro groups, can significantly decrease the reaction rate or even prevent the reaction from occurring. nih.gov Steric hindrance can also play a role, as demonstrated by the lack of reaction with ortho-methyl-substituted N-methylaniline. nih.gov

Table 1: Amination of 4-Chloroquinazolines with Various Amines nih.gov

| 4-Chloroquinazoline (B184009) Reactant | Amine Reactant | Product | Reaction Conditions | Yield (%) |

| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | Microwave, 10 min | 90 |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 6-Iodo-N-methyl-N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine | Microwave, 10 min | 63 |

| 4-Chloro-6-bromo-2-phenylquinazoline | 2-Methoxy-N-methylaniline | 6-Bromo-N-methyl-N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine | Microwave, 20 min | 87 |

| 4-Chloro-6-bromo-2-phenylquinazoline | 2-Methyl-N-methylaniline | No reaction | Microwave, 120 °C, 1 h | 0 |

| 4-Chloro-6-bromo-2-phenylquinazoline | 3-Fluoro-N-methylaniline | 6-Bromo-N-(3-fluorophenyl)-N-methyl-2-phenylquinazolin-4-amine | Microwave, 40 min | Good |

| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Cyano-N-methylaniline | No reaction | Microwave | 0 |

Thiolation and Alkylthiolation Reactions

The chloro group at the C-2 position can be displaced by sulfur nucleophiles to form thioethers. Thiols and their corresponding thiolates are effective nucleophiles for this transformation. masterorganicchemistry.com The reaction typically proceeds via an SNAr mechanism. The resulting alkylthio- or arylthio-quinazolines are valuable intermediates for further synthetic elaborations. For example, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate (B1199739) in an alkaline medium to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov This reaction demonstrates the nucleophilic character of the thiolate, which is formed in the presence of a base like potassium carbonate. nih.gov

Alkoxylation and Aryloxylation Reactions

Oxygen nucleophiles, such as alkoxides and aryloxides, can also displace the C-2 chloro group to form the corresponding ethers. These reactions are a common strategy for introducing alkoxy and aryloxy moieties onto the quinazoline scaffold. scispace.com The reaction of 2-ethoxy-4-chloroquinazoline with ethanol (B145695) can lead to the formation of 2,4-diethoxyquinazoline. scispace.comsemanticscholar.orgresearchgate.net This highlights the reactivity of the chloro group towards even neutral oxygen nucleophiles under certain conditions.

Hydrazinolysis and Related Reactions

Hydrazine (B178648) and its derivatives are potent nucleophiles that react readily with 2-chloroquinazolines. The reaction of 2-chloroquinazolines with hydrazine hydrate (B1144303) can lead to the formation of 2-hydrazinylquinazolines. semanticscholar.orgresearchgate.netacs.orgrsc.org These hydrazinyl derivatives are key precursors for the synthesis of various fused heterocyclic systems, such as triazoloquinazolines. semanticscholar.orgresearchgate.net For example, reacting 2-ethoxy-4-chloroquinazoline with hydrazine hydrate in boiling ethanol yields 2-ethoxy-4-hydrazinoquinazoline. semanticscholar.orgresearchgate.net This intermediate can then be reacted with various electrophiles to construct more complex heterocyclic structures. semanticscholar.orgresearchgate.netnih.gov Under more forcing conditions, such as heating with hydrazine hydrate in a sealed tube at 150 °C, 4-chloroquinazolines can undergo ring transformation reactions to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

Reactions Involving the C-4 Acetate (B1210297) Moiety

The ester functionality at the C-4 position of the quinazoline ring provides another site for chemical modification.

Ester Hydrolysis and Transesterification for Carboxylic Acid and Other Ester Derivatives

The ethyl ester of the C-4 acetate moiety can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-chloroquinazoline-4-acetic acid. This carboxylic acid serves as a valuable building block for the synthesis of amides and other derivatives through standard peptide coupling methodologies.

Amidation and Hydrazide Formation

The ester functionality of ethyl 2-chloroquinazoline-4-acetate is susceptible to nucleophilic attack by amines and hydrazines, leading to the formation of the corresponding amides and hydrazides. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems.

The conversion of the ethyl ester to an acetohydrazide is a common transformation. For instance, reacting the parent ester with hydrazine hydrate in a solvent like absolute ethanol under reflux conditions typically yields the corresponding hydrazide. epstem.net This reaction involves the nucleophilic substitution at the carbonyl carbon of the ester by hydrazine.

While direct amidation of similar quinazoline esters by heating with amines has been attempted, studies have shown that this can be challenging. In some cases, hydrolysis of the ester to the corresponding carboxylic acid occurs instead of the desired amide formation, even with different amines. sapub.org A more reliable method for synthesizing N-substituted acetamides involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid, followed by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂). sapub.org This activated acid chloride can then readily react with a variety of primary and secondary amines to produce the target amides in good yields. sapub.org

The resulting hydrazide, 2-(2-chloroquinazoline-4-yl)acetohydrazide, is a key building block for further derivatization, particularly in the construction of fused heterocyclic rings like triazoles. researchgate.net

Table 1: Synthesis of Hydrazide from Quinazolinone Ester Derivative

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Methyl α-(4-oxoquinazolin-2-yl) thio] acetate | Hydrazine hydrate (99.5%) | Absolute Ethanol | Reflux, 12 h | α-[4-Oxoquinazolin-2-yl) thio]Acetohydrazide | 85% | epstem.net |

Note: The table shows a representative reaction for a structurally related compound due to the specificity of available data.

Condensation Reactions of the Acetate Methylene (B1212753) Group

The methylene group (–CH₂–) in the acetate side chain of this compound is activated by the adjacent carbonyl group. This activation allows it to participate in condensation reactions, particularly with aldehydes, to form α,β-unsaturated carbonyl compounds. These reactions are typically carried out in the presence of a base, which deprotonates the methylene group to form a reactive enolate.

This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde in a Knoevenagel-type condensation. The initial aldol (B89426) addition product subsequently dehydrates to yield the more stable conjugated system. Such reactions expand the molecular complexity and provide a scaffold for further chemical modifications.

Cyclization Reactions and Annulation Pathways

The dual functionality of this compound, with its reactive chlorine atom at C-2 and the versatile acetate group at C-4, makes it an excellent substrate for synthesizing fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Thiazolidinones, Pyrazoles, Triazoles)

The strategic placement of reactive groups in derivatives of this compound allows for the construction of various fused heterocycles.

Triazoles: The hydrazide derivative obtained from this compound is a key intermediate for synthesizing fused triazole rings. For example, the hydrazide can be reacted with carbon disulfide in an alkaline medium to form a potassium salt, which upon treatment with hydrazine hydrate, can lead to the formation of a triazole ring. researchgate.net Another pathway involves reacting the hydrazide with reagents like semicarbazide (B1199961) or thiosemicarbazide, followed by cyclization in an alkaline medium (e.g., 2N NaOH) to yield 1,2,4-triazole (B32235) derivatives. researchgate.net The interaction of related 4-chloroquinazoline derivatives with various acid hydrazides has also been shown to produce triazoloquinazolines through rearrangement and cyclization. scispace.comresearchgate.net

Thiazolidinones: Thiazolidinone rings can be appended to the quinazoline scaffold. A common method involves the reaction of a Schiff base with a mercapto-containing carboxylic acid. For instance, a hydrazone (a type of Schiff base) formed from a quinazolinone hydrazide can be cyclized with thioglycolic acid in a solvent like dry benzene (B151609) to yield a thiazolidinone derivative. hilarispublisher.com The formation of 4-thiazolidinones often proceeds via cyclocondensation of a Schiff base with mercaptoacetic acid. chemmethod.comnih.gov

Pyrazoles: The synthesis of pyrazole-fused quinazolines can be achieved from appropriate precursors. The reaction of a hydrazone with an α-bromo ketone can lead to a 1,3,5-trisubstituted pyrazole (B372694) through a radical addition followed by intramolecular cyclization. organic-chemistry.org Another approach involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative of the quinazoline core. nih.govresearchgate.net

Table 2: Examples of Fused Heterocycle Synthesis from Quinazoline Precursors

| Quinazoline Derivative | Reagent(s) | Product Type | Reference |

| 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | Ethyl chloroacetate | Triazinoquinazoline | scispace.comresearchgate.net |

| 2-Ethoxy-4-chloroquinazoline | Acid hydrazides | Triazoloquinazoline | scispace.comresearchgate.net |

| Schiff base of quinazolinone | Mercaptoacetic acid | Thiazolidinone | hilarispublisher.com |

| Hydrazone of quinazolinone | α-Bromo ketone | Pyrazole | organic-chemistry.org |

| Hydrazide of quinazolinone | Semicarbazide, then NaOH | 1,2,4-Triazole | researchgate.net |

Intramolecular Cyclizations Facilitated by C-2 and C-4 Functionalities

The architecture of this compound and its derivatives is well-suited for intramolecular cyclization reactions. By introducing a nucleophilic group that can react with either the electrophilic C-2 or the ester group, new rings can be formed.

For example, if the terminal ester is converted to an amide with a pendant amino group (e.g., using ethylenediamine), the newly introduced terminal amine can potentially undergo an intramolecular nucleophilic attack on the C-2 position, displacing the chloride and forming a new fused ring system. Such reactions are often catalyzed by acids. Studies on similar 2-(phenylamino)quinazolin-4(3H)-ones with an aminoalkyl group at the N-3 position have demonstrated that intramolecular cyclization can be effectively catalyzed by formic acid to produce tricyclic quinazoline systems like imidazo[2,1-b]quinazolinones. nih.gov This highlights a potential pathway for the cyclization of derivatives of this compound.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The chlorine atom at the C-2 position of the quinazoline ring is a handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl linkages.

The C-2 chloro substituent of this compound makes it a suitable electrophilic partner for Suzuki-Miyaura coupling. The reaction typically involves a palladium(0) catalyst, a base, and a suitable boronic acid. The general mechanism proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Research on 4-chloroquinoline (B167314) derivatives has demonstrated the feasibility of Suzuki-Miyaura reactions at the halogenated position using catalysts like tetrakis(triphenylphosphine)palladium(0) to produce arylated quinolines. researchgate.net Similarly, nickel catalysts are being explored as a more cost-effective alternative to palladium for coupling heteroaryl pinacolborons with heteroaryl halides. rsc.org These studies suggest that this compound could successfully undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to generate 2-aryl-quinazoline-4-acetate derivatives.

Table 3: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function | Reference |

| Electrophile | Aryl/Heteroaryl Halide (e.g., this compound) | Substrate | libretexts.org |

| Nucleophile | Arylboronic acid or ester | Coupling Partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, (PPh₂Me)₂NiCl₂ | Catalyzes the C-C bond formation | yonedalabs.comresearchgate.netrsc.org |

| Base | K₃PO₄, Na₂CO₃, Et₃N | Activates the organoboron species | libretexts.orgrsc.org |

| Solvent | Toluene, Dioxane, DMF, Alcohols | Reaction Medium | researchgate.netnih.gov |

Sonogashira Coupling and Other C-C Bond Formations

The chlorine atom at the C-4 position of the quinazoline ring is susceptible to displacement, making it a suitable site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. derpharmachemica.com

The Sonogashira coupling reaction , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl > OTf. wikipedia.org This highlights that while the chloro-substituent on the quinazoline ring can be used, more reactive halides are often preferred for milder reaction conditions and higher yields. To circumvent the potential for alkyne dimerization (Glaser coupling) often seen with copper co-catalysts, copper-free Sonogashira protocols have also been developed. wikipedia.org

In the context of quinazolines, Sonogashira cross-coupling has been successfully employed to synthesize 4-alkynylquinazolines. For instance, 2-substituted 4-chloroquinazolines react with terminal alkynes using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate (Cs₂CO₃) in dry DMF at room temperature to afford the corresponding 4-alkynylquinazolines in high yields. researchgate.net However, attempts to perform this reaction on 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) using triethylamine (B128534) as the base and Pd(PPh₃)₄/CuI in THF were unsuccessful, indicating that the substituent at the 2-position can significantly influence the reactivity at the 4-position. researchgate.net

Beyond Sonogashira coupling, other C-C bond-forming reactions can be envisioned at the C-4 position. These reactions often involve the creation of organometallic reagents or the use of various palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Stille couplings, which are fundamental methods for C-C bond formation in organic synthesis. wikipedia.orgchemistry.coachorganic-chemistry.org The Heck reaction, for example, involves the coupling of an unsaturated halide with an alkene. chemistry.coach

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aryl amine. wikipedia.org

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the utility of this reaction. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPF have proven effective for coupling primary amines. wikipedia.org

In the context of quinazolines, the chloro group of this compound is a suitable electrophile for Buchwald-Hartwig-type aminations. This allows for the introduction of a wide variety of amino substituents at the 2-position of the quinazoline ring. The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu). beilstein-journals.org Such aminations have been successfully performed on chloroquinazolines to produce various 4-aminoquinazoline derivatives, which are of significant interest in medicinal chemistry. mdpi.com

The following table summarizes representative conditions for Buchwald-Hartwig amination and related C-N coupling reactions on chloro-substituted heterocycles, which are analogous to the potential reactions of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature | Application | Reference |

| Pd(OAc)₂ | rac-BINAP | Cs₂CO₃ | Toluene | Reflux | Amination of β-chloroacroleins | researchgate.net |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Reflux | Amination of β-chloroacroleins | researchgate.net |

| Pd(OAc)₂ | X-Phos | KOt-Bu | - | Microwave | Amination of bromo-estrone derivatives | beilstein-journals.org |

| Pd(OAc)₂/DPEphos | DPEphos | - | - | - | Synthesis of carbapenem (B1253116) derivatives | researchgate.net |

Chemo- and Regioselectivity in Multi-Functionalized Quinazoline Reactions

When a molecule possesses multiple reactive sites, the ability to selectively transform one functional group in the presence of others, known as chemoselectivity , is crucial for efficient synthesis. slideshare.netresearchgate.net Similarly, regioselectivity refers to the preferential reaction at one specific position over other possible positions. slideshare.netresearchgate.net In the case of this compound and its derivatives, both concepts are highly relevant.

For instance, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic aromatic substitution (SNAr) with amines consistently occurs regioselectively at the 4-position. mdpi.com This preference is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This inherent regioselectivity is a powerful tool for the synthesis of 2-chloro-4-aminoquinazoline derivatives. mdpi.com

The reactivity of different positions on the quinazoline ring can also be influenced by the substituents present. For example, the reaction of 2-ethoxy-4-chloroquinazoline with various nucleophiles demonstrates the higher reactivity of the C-4 chloro group towards substitution. scispace.comresearchgate.net This compound readily reacts with nitrogen nucleophiles like thiosemicarbazide, sodium azide (B81097), and hydrazine hydrate at the 4-position. scispace.comresearchgate.net

The choice of reaction conditions, including the catalyst, ligands, base, and solvent, can also play a critical role in controlling chemo- and regioselectivity. For example, in palladium-catalyzed reactions, the nature of the ligand can influence which part of a molecule coordinates to the metal center, thereby directing the subsequent transformation.

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloroquinazoline 4 Acetate

Elucidation of Reaction Pathways for Nucleophilic Substitutions

The primary reaction pathway for functionalizing the quinazoline (B50416) core at the C2 position involves nucleophilic aromatic substitution (SNAr). The chlorine atom at C2 of the quinazoline ring is an effective leaving group, readily displaced by a variety of nucleophiles. wikipedia.org This reactivity is a cornerstone of quinazoline chemistry, allowing for the introduction of diverse functional groups.

The SNAr mechanism is generally a two-step process:

Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a high-energy anionic intermediate, often referred to as a Meisenheimer complex.

Elimination: The aromaticity is restored through the expulsion of the chloride ion, yielding the substituted product.

Studies on analogous compounds, such as 2-ethoxy-4-chloroquinazoline, demonstrate this pathway with various nitrogen nucleophiles. For instance, reactions with thiosemicarbazide, hydrazine (B178648) hydrate (B1144303), and sodium azide (B81097) proceed via nucleophilic displacement of the chlorine atom. researchgate.netscispace.com The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) to form an S-substituted product further illustrates a nucleophilic substitution process, in this case on the acetate (B1210297) moiety. nih.gov The geometry of the attack is specific, with the nucleophile approaching the electrophilic carbon from the side opposite the leaving group in what is known as a backside attack. libretexts.org

The table below summarizes the outcomes of nucleophilic substitution with various nucleophiles on a related chloroquinazoline system.

Table 1: Nucleophilic Substitution Reactions on Chloroquinazoline Analogs

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Hydrazide | Hydrazine Hydrate | 4-Hydrazinoquinazoline | scispace.com |

| Thiol | 2-Mercapto-3-phenylquinazolin-4-one | 2-Sulfanyl-substituted quinazoline | nih.gov |

| Azide | Sodium Azide | 4-Azidoquinazoline | researchgate.net |

| Amine | Glucosamine (B1671600) | 4-Amino-substituted quinazoline | scispace.com |

| Thiosemicarbazide | Thiosemicarbazide | 4-Thiosemicarbazido-quinazoline | researchgate.net |

Proposed Mechanisms for Cyclization and Rearrangement Reactions

The products derived from the initial nucleophilic substitution on Ethyl 2-Chloroquinazoline-4-acetate are often intermediates for subsequent intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems.

A prominent example is the reaction of 2-ethoxy-4-chloroquinazoline with various acid hydrazides. The initial SNAr reaction yields a 2-acylated-1-(2-ethoxyquinazolin-4-yl)hydrazine product. This intermediate does not remain stable; instead, it undergoes a series of transformations. It is proposed that the hydrazine product first tautomerizes to an imidamide form. This tautomer then undergoes intramolecular cyclization by the attack of a nitrogen atom onto an electrophilic carbon, followed by the elimination of a water molecule. This sequence results in the formation of a new fused ring system. scispace.com

This cyclization is often accompanied by a Dimroth rearrangement . This type of rearrangement is common in nitrogen-containing heterocycles and involves the cleavage of the ring and subsequent re-cyclization, leading to a more stable isomeric structure. In the context of quinazolines, the interaction with hydrazides can lead to the formation of 5-ethoxy-2-substituted researchgate.netnih.govscispace.com-triazolo-[1,5-c]quinazoline derivatives through this rearrangement pathway. researchgate.netscispace.com

Computational studies and trapping experiments on other heterocyclic systems, such as the cyclization of (2-ethynylphenyl)triazenes, have shown that the reaction can proceed through distinct mechanistic pathways like pericyclic or pseudocoarctate transition states, depending on the conditions, highlighting the complexity of cyclization mechanisms. nih.gov

Table 2: Proposed Mechanistic Pathway for Cyclization/Rearrangement

| Starting Material | Intermediate | Final Product | Key Mechanism | Reference |

|---|---|---|---|---|

| 2-Ethoxy-4-chloroquinazoline + Acid Hydrazide | 2-Acylated-1-(2-ethoxyquinazolin-4-yl)hydrazine | 5-Ethoxy-2-substituted researchgate.netnih.govscispace.com-triazolo-[1,5-c]quinazoline | SNAr, Tautomerization, Cyclization, Dimroth Rearrangement | researchgate.netscispace.com |

Role of Catalysis in Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and reactions involving quinazoline derivatives are no exception. Catalysts can significantly enhance reaction rates, improve yields, and control selectivity, allowing for transformations that would otherwise be inefficient or impossible.

Base Catalysis : Simple base catalysis is effective in promoting nucleophilic substitution. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate from 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate proceeds in an alkaline medium, which facilitates the formation of the thiolate nucleophile. nih.gov Similarly, the reaction of 4-chloroquinazoline (B184009) with glucosamine hydrochloride is conducted in the presence of sodium bicarbonate to neutralize the acid and facilitate the reaction. scispace.com

Transition-Metal Catalysis : A wide range of transition metals, including copper, palladium, iron, and cobalt, are used to catalyze various transformations on the quinazoline scaffold. organic-chemistry.orgfrontiersin.org Copper catalysts, such as CuCl₂, are employed for cross-dehydrogenative coupling reactions, for instance, between quinazoline-3-oxides and indoles. chim.it Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. organic-chemistry.org

Acid Catalysis : While less common for nucleophilic substitutions on haloquinazolines, acid catalysis is crucial in other related syntheses, such as the formation of the quinazoline ring itself from simpler precursors.

The choice of catalyst can direct the reaction toward a specific product, demonstrating control over selectivity.

Table 3: Catalysts in Quinazoline-Related Reactions

| Catalyst | Catalyst Type | Role in Reaction | Reference |

|---|---|---|---|

| Triethylamine (B128534) / Sodium Bicarbonate | Base | Deprotonation of nucleophile / Acid scavenger | scispace.comnih.gov |

| Copper Salts (e.g., CuCl₂) | Transition Metal | Lewis acid, C-H activation, Cross-dehydrogenative coupling | chim.it |

| Palladium Complexes | Transition Metal | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | organic-chemistry.org |

| Iron Salts | Transition Metal | C-H oxidation, Intramolecular C-N bond formation | organic-chemistry.org |

| Tetramethylammonium pivalate (B1233124) (TMAP) | Carboxylate Salt (Base) | Catalyst for aldol-type reactions | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of a quinazoline (B50416) derivative, distinct signals correspond to each unique proton. For a compound like Ethyl 2-Chloroquinazoline-4-acetate, one would anticipate characteristic signals for the ethyl group—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂CH₃) protons—resulting from spin-spin coupling with each other. A singlet would be expected for the methylene protons of the acetate (B1210297) side chain (–CH₂COO–), and a series of multiplets or distinct doublets and triplets in the aromatic region would correspond to the protons on the quinazoline ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum where each peak typically corresponds to a unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge carbon, and the individual carbons of the quinazoline core.

While specific spectral data for this compound is not publicly available, analysis of related structures provides insight into the expected values. For instance, studies on various quinazolinone and quinazoline esters report the following characteristic shifts. nih.govrsc.orgpharmainfo.in

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinazoline Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment | Source |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl) sulfanyl]acetate | ¹H | 1.23 | t | –COOCH₂CH₃ | nih.gov |

| ¹H | 4.15 | q | –COOCH₂ CH₃ | nih.gov | |

| ¹H | 3.99 | s | –SCH₂ COO– | nih.gov | |

| ¹H | 7.29-7.96 | m | Aromatic Protons | nih.gov | |

| Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate | ¹H | 1.20-1.35 | t | –COOCH₂CH₃ | pharmainfo.in |

| ¹H | 4.20-4.35 | q | –COOCH₂ CH₃ | pharmainfo.in | |

| ¹H | 4.90 | s | –NCH₂ COO– | pharmainfo.in | |

| ¹H | 7.45-8.20 | m | Aromatic Protons | pharmainfo.in | |

| ¹³C | 14.1, 60.4 | Ethyl Group | rsc.org | ||

| ¹³C | 54.1 | Methylene Bridge | rsc.org | ||

| ¹³C | 99.5-152.2 | Quinazoline Ring Carbons | rsc.org | ||

| ¹³C | 165.5 | Carbonyl (C=O) | rsc.org |

Note: Data presented is for analogous structures and serves to illustrate typical chemical shifts for the functional moieties.

For complex quinazoline derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connections. sinica.edu.twhuji.ac.il

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It is invaluable for tracing out spin systems, such as identifying which aromatic protons are adjacent on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comprinceton.edu It provides a clear and unambiguous assignment of which protons are bonded to which carbons, for example, linking the quartet signal of the ethyl group to its specific methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.edu This is crucial for piecing together the molecular skeleton. For instance, it can show a correlation from the methylene protons of the acetate group to the carbonyl carbon and to the C4 carbon of the quinazoline ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically within 5 Å), regardless of whether they are bonded. slideshare.net This is particularly useful for determining the stereochemistry and conformational preferences of substituents on the quinazoline core.

Together, these advanced NMR methods provide an exhaustive toolkit for the complete and unambiguous structural assignment of complex molecules like this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent would be the strong stretching vibration of the ester carbonyl group (C=O), typically appearing in the range of 1735–1750 cm⁻¹. docbrown.info Other significant absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching from the aliphatic ethyl and methylene groups, and characteristic peaks for the aromatic C=C and C=N bonds within the quinazoline ring system. nih.govdocbrown.info The presence of the C-Cl bond would also give rise to a stretching vibration in the fingerprint region of the spectrum.

Analysis of related compounds confirms these assignments. For example, the IR spectrum of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate shows a strong C=O ester absorption at 1732 cm⁻¹, along with aliphatic C-H stretches and aromatic ring vibrations. nih.gov Similarly, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate displays its amide C=O stretch at 1647 cm⁻¹ and aromatic C=C stretching at 1597 cm⁻¹. pharmainfo.in

Table 2: Characteristic IR Absorption Frequencies for Quinazoline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Ester Carbonyl (C=O) | Stretch | ~1735 - 1750 | docbrown.info |

| Amide Carbonyl (C=O) | Stretch | ~1647 - 1680 | nih.govpharmainfo.in |

| Aromatic C=C and C=N | Stretch | ~1460 - 1620 | nih.gov |

| Aliphatic C-H | Stretch | ~2845 - 2976 | nih.govdocbrown.info |

| Ester C-O | Stretch | ~1230 - 1250 | docbrown.info |

The absence of a broad absorption band in the 2500-3300 cm⁻¹ region would confirm the absence of a carboxylic acid O-H group, distinguishing the ester from its hydrolyzed form. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy by measuring its exact mass. rsc.org

For this compound (C₁₂H₁₁ClN₂O₂), the expected monoisotopic mass would be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be a definitive indicator of the presence of a single chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural clues. For this compound, predictable fragmentation pathways could include:

Loss of the ethoxy group (•OCH₂CH₃) from the ester.

Loss of the entire ethyl acetate moiety.

Cleavage of the C-Cl bond.

Characteristic fragmentation of the quinazoline ring itself.

Data from related structures, such as various quinazoline derivatives analyzed by HRMS (ESI+), confirms the ability of this technique to provide exact mass measurements consistent with their calculated molecular formulas, lending confidence to structural assignments. rsc.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR, IR, and MS provide evidence for molecular connectivity, Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.govnuph.edu.ua

Although a crystal structure for this compound itself is not reported in the provided sources, extensive crystallographic studies on related quinazoline and quinolinone derivatives demonstrate the power of this method. nih.govnuph.edu.uanih.govnih.gov These studies provide a clear picture of the solid-state architecture of this class of compounds.

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. X-ray diffraction analysis is paramount for identifying and characterizing these forces, which influence physical properties like melting point and solubility.

Hydrogen Bonding : In related structures, non-classical C—H⋯O hydrogen bonds are frequently observed, linking molecules into columns or more complex networks. nih.govnih.gov For instance, in one derivative, C—H⋯O interactions are responsible for forming columns of molecules that run along a specific crystallographic direction. nih.gov

π-Stacking : Aromatic rings, like the quinazoline system, can interact through π-π stacking. The analysis of crystal structures reveals the specific geometry of these interactions, including the inter-centroid and interplanar distances between stacked rings.

X-ray analysis provides an unambiguous snapshot of a molecule's conformation in the solid state. For flexible molecules with rotatable bonds, such as the acetate side chain in this compound, the crystal structure reveals the preferred orientation of these groups.

In studies of related quinazoline derivatives, X-ray diffraction has been used to determine the dihedral angles between the quinazoline ring and its substituents. For example, in a 3-phenyl substituted quinazolinone, the phenyl ring was found to be oriented almost perpendicularly to the quinazoline ring system. nih.gov In other cases, the conformation of flexible ethyl ester groups has been precisely described, including instances where the group is disordered over multiple positions, indicating different low-energy conformations. nih.gov This information is critical for understanding structure-activity relationships and for computational modeling studies. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures. For this compound, Thin-Layer Chromatography (TLC) and flash chromatography are commonly employed methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective tool for monitoring the progress of a reaction and for determining the appropriate solvent system for purification by column chromatography. uvic.cabiotage.com The choice of eluent is critical for achieving good separation of the desired product from starting materials and byproducts. A common solvent system used for compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. biotage.commdma.ch

For a successful separation, the desired compound should ideally have an Rf value of approximately 0.35 on the TLC plate. uvic.ca This Rf value indicates that the compound will move through a chromatography column at a suitable rate, allowing for effective separation. If the Rf value is too high, the compound will elute too quickly with the solvent front, resulting in poor separation. If the Rf is too low, the elution will be unnecessarily long. The polarity of the solvent mixture is adjusted to achieve this target Rf value. For instance, if a compound shows an Rf of 0.35 in a 1% ethyl acetate/petroleum ether mixture on a TLC plate, a slightly less polar eluent, such as 0.5% ethyl acetate, might be optimal for the column separation. mdma.ch

Flash Chromatography

Flash chromatography is a purification technique that uses air pressure to force the solvent through the column of adsorbent, typically silica (B1680970) gel, leading to a faster and more efficient separation compared to traditional gravity-fed column chromatography. mdma.ch It is a widely used method for purifying reaction products on a preparative scale. rsc.orgrsc.org

The conditions for flash chromatography, including the choice of solvent system, are often determined by preliminary TLC analysis. uvic.ca A common practice is to use a solvent mixture that provides an Rf value of around 0.3 for the target compound on a TLC plate. biotage.com For the purification of various organic compounds, including those with structures analogous to this compound, mixtures of petroleum ether (PE) and ethyl acetate (EA) are frequently used. rsc.org For example, a purification might be performed using a gradient of these solvents to effectively separate compounds with different polarities.

The table below summarizes typical parameters used in chromatographic purification.

| Parameter | Thin-Layer Chromatography (TLC) | Flash Chromatography |

| Stationary Phase | Silica gel on a solid support (e.g., aluminum) | Silica gel (e.g., 200-300 mesh) rsc.org |

| Mobile Phase (Eluent) | Typically a mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate) biotage.com | Often the same or a slightly less polar solvent system than that used for TLC mdma.ch |

| Ideal Rf of Target Compound | ~0.35 uvic.ca | - |

| Purpose | Reaction monitoring, method development for column chromatography uvic.cabiotage.com | Preparative isolation and purification of the target compound rsc.orgrsc.org |

In the synthesis of related heterocyclic compounds, flash column chromatography with a petroleum ether:ethyl acetate (PE:EA) solvent system, for instance in a 6:1 ratio, has been successfully used to isolate the desired product as a pale yellow oil. rsc.org The selection of the appropriate solvent ratio is crucial for achieving high purity of the final compound.

Computational Chemistry and Theoretical Studies on Ethyl 2 Chloroquinazoline 4 Acetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-Chloroquinazoline-4-acetate, these calculations can predict its geometry, electronic distribution, and reactivity hotspots.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. acs.org It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. DFT calculations typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. nih.gov For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Once the geometry is optimized, a variety of molecular properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various electronic descriptors. The MEP, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it might interact with other molecules. In a typical quinazoline (B50416) derivative, the nitrogen atoms of the quinazoline ring and the carbonyl oxygen of the acetate (B1210297) group would be expected to be electron-rich, while the hydrogen atoms and the chloro-substituent would be in electron-deficient regions.

| Calculable Molecular Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken and Natural Population Analysis (NPA) Charges | Quantifies the charge distribution on each atom, offering insights into reactivity. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule is key. It is common for the HOMO in such heterocyclic systems to be localized on the electron-rich parts of the molecule, such as the quinazoline ring, while the LUMO may be distributed over the electron-withdrawing groups. acs.org Understanding the FMOs is essential for predicting how this compound might behave in chemical reactions. rsc.org

| Frontier Orbital | Predicted Location and Significance |

| HOMO | Likely distributed over the quinazoline ring system, indicating its role as an electron donor in reactions. |

| LUMO | Potentially localized around the pyrimidine (B1678525) part of the quinazoline ring and the chloro-substituent, suggesting these are the sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between these orbitals will indicate the molecule's overall reactivity and kinetic stability. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are those connecting the ethyl acetate group to the quinazoline ring. The rotation around the C4-CH2 bond and the CH2-O bond will lead to various conformers with different energies.

The potential energy surface (PES) can be scanned by systematically changing the dihedral angles of these rotatable bonds to identify the most stable conformers (energy minima) and the transition states between them (energy maxima). libretexts.org This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it might adopt in different environments, which can influence its biological activity and physical properties. For instance, steric hindrance between the ethyl group and the quinazoline ring will play a significant role in determining the lowest energy conformation. libretexts.org Structural analysis of similar complex molecules has shown that some conformations can be energetically unfavorable, which can impact binding affinity to target proteins. acs.org

Molecular Modeling and Dynamics Simulations for Understanding Intramolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. arxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and interacts with its surroundings. nih.gov For this compound, an MD simulation could be used to explore its conformational flexibility in a solvent, providing a more realistic picture than static conformational analysis. researchgate.net

MD simulations can also shed light on intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. The stability of ligand-receptor complexes is often investigated using MD simulations to understand the behavior of the ligand in the binding site over time. nih.gov While not directly applicable to the isolated molecule, the principles of these simulations can be applied to understand its inherent dynamics.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. nih.gov For this compound, DFT calculations can be employed to predict its infrared (IR), and ultraviolet-visible (UV-Vis) spectra. acs.org

The calculated IR spectrum would show the vibrational frequencies corresponding to the different functional groups in the molecule, such as the C=O stretch of the ester, the C-Cl stretch, and the aromatic C-H stretches of the quinazoline ring. nih.gov The predicted UV-Vis spectrum would indicate the electronic transitions between molecular orbitals, providing information about the molecule's chromophores. nih.gov Agreement between the calculated and experimental spectra can provide strong evidence for the synthesized compound's identity. researchgate.net

| Spectroscopic Technique | Predicted Information for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies for key functional groups: C=O (ester), C-Cl, C=N, and aromatic C-H bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (e.g., π → π* and n → π*), indicating the wavelengths of maximum absorption. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) for each unique atom, aiding in structural elucidation. |

Host-Guest Interactions and Supramolecular Assembly (if applicable to academic studies)

The functional groups on this compound, including the aromatic quinazoline ring, the ester group, and the chloro-substituent, give it the potential to participate in various non-covalent interactions. These interactions are the basis of host-guest chemistry and supramolecular assembly.

Applications in Advanced Organic Synthesis and Chemical Biology Research Non Clinical Focus

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The compound serves as a foundational element for creating more intricate chemical structures, enabling chemists to build upon its pre-formed bicyclic system.

The quinazoline (B50416) core of Ethyl 2-chloroquinazoline-4-acetate is already a bicyclic aromatic system. The true potential of this intermediate is realized when it is used to construct even larger, polycyclic frameworks. The reactive chloro and acetate (B1210297) functionalities act as handles for annulation reactions, where new rings are fused onto the existing quinazoline structure. For instance, a reaction between the electrophilic 2-position and a molecule containing two nucleophilic sites can facilitate the formation of a third ring, leading to novel tricyclic systems. This strategy is a key pathway to accessing unique and complex molecular topographies for further study.

Quinazoline and its derivatives, particularly quinazolin-4-ones, are recognized as "privileged scaffolds" in chemistry. nih.gov This designation is due to their recurring presence in numerous biologically active compounds, demonstrating a favorable interaction with a wide range of biological targets. nih.gov Their synthetic accessibility and the ease with which they can be structurally modified make them highly attractive in medicinal chemistry research. nih.gov

This compound is an ideal precursor for generating libraries of diverse quinazoline-based molecules. The chlorine atom can be readily displaced by a wide array of nucleophiles—such as amines, thiols, and alcohols—to introduce new functional groups at the 2-position. This reaction is a cornerstone for creating 2,4-disubstituted quinazoline derivatives, which are a major focus of synthetic exploration. pharmainfo.in The acetate side chain can be subsequently modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce further points of diversity. This modular approach allows researchers to systematically alter the structure and explore its impact on chemical or physical properties.

Development of Chemical Probes for Biological Systems (e.g., receptor binding studies in vitro)

While this article maintains a non-clinical focus, the application of this compound in creating tools for basic biological research is significant. A chemical probe is a molecule designed to interact with a specific biological target, such as a protein, to study its function. The structure of this compound is well-suited for this purpose.

The reactive chloro group can act as a "warhead," forming a covalent bond with a nucleophilic residue (like cysteine or lysine) on a target protein in in vitro settings. The rest of the molecule provides the recognition element, and the acetate group can serve as a "handle" for attaching reporter tags, such as fluorescent dyes or biotin, after suitable chemical modification. Such probes are invaluable for target identification, validation, and studying ligand-receptor interactions without a therapeutic goal.

Exploration in Materials Science Research (e.g., for novel polymers, dyes, or functional materials)

The rigid, aromatic, and electron-rich nature of the quinazoline heterocycle suggests potential applications in materials science. Aromatic heterocyclic compounds are often investigated for their unique photophysical and electronic properties. This compound could serve as a monomer or a key building block for creating novel functional materials.

For example, the chloro and acetate groups provide two distinct points for polymerization reactions, potentially leading to the synthesis of novel polymers with a quinazoline-containing backbone. Such materials could be explored for applications requiring thermal stability and specific electronic characteristics. Furthermore, by attaching chromophoric groups through substitution of the chlorine atom, the compound could be a precursor to specialized dyes or fluorescent sensors whose properties are tuned by the quinazoline core.

Microfluidic Synthesis Applications for Scalability and Control in Research

Modern chemical synthesis increasingly relies on technologies that offer greater control and efficiency. Microfluidic synthesis, which involves performing reactions in continuous-flow reactors with micrometer-scale channels, provides significant advantages in terms of heat and mass transfer, reaction time control, and safety.

The reactions involving this compound, particularly the nucleophilic substitution at the 2-position, are well-suited for adaptation to microfluidic systems. This technology would allow for the rapid and automated synthesis of a large library of quinazoline derivatives from this single precursor. By precisely controlling the flow rates of the intermediate and various nucleophiles, researchers can efficiently generate a wide array of compounds for screening in materials science or for use as chemical probes, accelerating the pace of discovery.

Data Tables

Table 1: Physicochemical Properties of Ethyl 2-chloroquinazoline-4-carboxylate Note: Data for the closely related isomer Ethyl 2-chloroquinazoline-4-carboxylate is provided as a reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | calpaclab.com |

| Molecular Weight | 236.65 g/mol | calpaclab.com |

| CAS Number | 1092352-52-7 | calpaclab.com |

| Purity | ≥97% | calpaclab.com |

| Product Family | Protein Degrader Building Blocks | calpaclab.com |

Future Research Directions and Emerging Trends in Ethyl 2 Chloroquinazoline 4 Acetate Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including derivatives of quinazoline (B50416). researchgate.net Future efforts in the synthesis of ethyl 2-chloroquinazoline-4-acetate and its analogs will likely focus on minimizing environmental impact and enhancing efficiency.

Key areas of development include:

Eco-Friendly Solvents and Catalysts: Research is moving towards the use of greener solvent systems, such as water or polyethylene (B3416737) glycol (PEG), in conjunction with recyclable catalysts. frontiersin.org For instance, the use of magnetically recoverable palladium catalysts has shown promise in the synthesis of quinazolinones, offering high yields and easy separation. frontiersin.org The development of phosphotungstic acid as a green catalyst for quinazolinone synthesis under microwave irradiation and solvent-free conditions is another promising avenue. researchgate.net

Multicomponent Reactions (MCRs): MCRs are being explored for the synthesis of quinazoline derivatives due to their high atom economy and operational simplicity. frontiersin.org These one-pot reactions reduce waste by incorporating multiple starting materials into the final product in a single step.

Photoredox and Electrocatalysis: Visible-light-induced photoredox catalysis offers a mild and environmentally friendly alternative to traditional thermal methods for synthesizing functionalized quinazolines. rsc.org Similarly, electrochemical approaches for quinazolinone synthesis are being developed, which are catalyst-free and operate under convenient and low-cost conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction times and improve yields in the synthesis of quinazoline derivatives, often under solvent-free conditions, further contributing to the green credentials of the synthetic process. nih.gov

Table 1: Emerging Green Synthetic Strategies for Quinazoline Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Magnetically Recoverable Catalysts | Use of catalysts like Fe3O4@SiO2-supported palladium. frontiersin.orgresearchgate.net | Simplified catalyst recovery and reuse, reduced metal contamination in products. |

| Photoredox Catalysis | Visible-light-induced reactions, often at room temperature. rsc.org | Mild reaction conditions, high functional group tolerance, reduced energy consumption. |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. frontiersin.org | High atom economy, reduced waste, simplified procedures. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, improved yields, potential for solvent-free conditions. |

| Electrochemical Synthesis | Catalyst- and metal-free synthesis using an electric current. researchgate.net | Environmentally friendly, low cost, convenient operation. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chloro- and ester-functionalized quinazoline core of this compound provides a rich platform for exploring novel chemical reactions. Future research will likely uncover new ways to manipulate this scaffold to generate molecular diversity.

C-H Bond Activation: Transition-metal-catalyzed C-H bond activation is a powerful tool for the direct functionalization of the quinazoline nucleus. mdpi.com This allows for the introduction of new substituents without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.

Umpolung Reactivity: The development of "umpolung" or reverse polarity reactions is an emerging area. For example, nickel-catalyzed allylation of quinazolinones using allylic alcohols as pro-nucleophiles has been demonstrated. acs.orgacs.org This opens up new avenues for the formation of carbon-carbon bonds at positions that are typically electrophilic.

Ring Expansion and Rearrangement: Quinazoline derivatives can undergo various ring transformations. For example, quinazoline 3-oxides can be converted into benzodiazepine (B76468) analogs, which are of significant interest in medicinal chemistry. nih.gov Exploring such transformations with this compound could lead to novel heterocyclic systems.

Cross-Coupling Reactions: The chloro-substituent at the 2-position is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While these are established methods, future research may focus on developing more challenging couplings and expanding the scope of coupling partners.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is a transformative trend in modern chemistry. rsc.org These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly synthesize and screen libraries of compounds.

Automated Synthesis: Automated platforms enable the rapid synthesis of numerous quinazoline derivatives on a nanoscale, facilitating the exploration of chemical space and the discovery of new functionalities. rsc.org This approach significantly reduces the consumption of reagents and solvents. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced scalability. researchgate.net Reactions can be scaled up from nanogram to multi-gram quantities with ease. rsc.org The integration of in-line analytics allows for real-time reaction monitoring and optimization. researchgate.net

Digitalization of Synthesis: The combination of flow chemistry with automation and machine learning algorithms allows for the development of self-optimizing systems. rsc.org These platforms can autonomously explore reaction conditions to find the optimal parameters for yield and purity, accelerating the development of new synthetic protocols. rsc.org

Design of Highly Functionalized Derivatives with Tailored Academic Utility

The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science. ymerdigital.comnih.gov this compound serves as a key intermediate for the synthesis of highly functionalized derivatives with specific properties.

Medicinal Chemistry Applications: Researchers are continuously designing and synthesizing novel quinazoline derivatives as potential therapeutic agents. nih.govresearchgate.net By modifying the substituents on the quinazoline ring, it is possible to tune the biological activity of these compounds. For example, different substitution patterns can lead to potent anti-inflammatory, anticancer, or antimicrobial agents. ymerdigital.comnih.gov

Materials Science: Quinazoline derivatives are also being explored for their applications in materials science, such as in the development of luminescent materials and fluorescent probes. rsc.org The introduction of specific functional groups can impart desirable photophysical properties, like aggregation-induced emission. frontiersin.org

Probes for Chemical Biology: Functionalized quinazolines can be designed as chemical probes to study biological processes. For instance, they can be developed as inhibitors for specific enzymes, such as phosphoinositide 3-kinases (PI3Ks), allowing for the elucidation of their roles in cellular signaling pathways. nih.gov

Table 2: Examples of Functionalized Quinazoline Derivatives and Their Applications

| Derivative Type | Application | Research Focus |

| 4-Anilinoquinazolines | Anticancer agents | Inhibition of protein kinases like EGFR. nih.gov |

| 4-Aminoquinazoline derivatives | Anti-inflammatory agents | Modulation of cytokine release in response to inflammatory stimuli. nih.gov |

| Fused Quinazoline Systems | Biologically active heterocycles | Synthesis of novel polycyclic systems with diverse pharmacological properties. mdpi.com |

| Quinazolinone-based Probes | Bioimaging | Development of fluorescent probes with high biocompatibility and efficiency. rsc.org |

Advanced Spectroscopic and Mechanistic Studies on Reaction Intermediates

A deeper understanding of reaction mechanisms and the nature of transient intermediates is crucial for the development of new and improved synthetic methods.

Spectroscopic Analysis: Advanced spectroscopic techniques, including 1D and 2D NMR, mass spectrometry, and X-ray crystallography, are essential for the unambiguous characterization of novel quinazoline derivatives and the elucidation of their structures. nih.govnih.gov These techniques can provide detailed insights into the stereochemistry and conformation of the molecules.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly being used to study the electronic properties and reactivity of quinazoline derivatives. researchgate.net These computational methods can help to predict the most likely reaction pathways and to understand the factors that govern regioselectivity and stereoselectivity.

Mechanistic Investigations: Detailed mechanistic studies, often combining experimental and computational approaches, are necessary to understand the intricacies of complex transformations. For example, mechanistic studies on the nickel-catalyzed allylation of quinazolinones have suggested the involvement of a bis(π-allyl)nickel(II) intermediate. acs.org Such studies are fundamental for the rational design of new catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-Chloroquinazoline-4-acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazoline ring formation, followed by chlorination at position 2 and esterification at position 4. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under anhydrous conditions at 80–100°C for 4–6 hours to ensure regioselectivity at position 2 .

- Esterification : Ethyl acetoacetate coupling via nucleophilic substitution, requiring inert solvents (e.g., DMF) and catalytic bases like triethylamine to enhance yield .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switching from THF to DCM) to suppress side products like 6-chloro derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies the ethyl ester group (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and quinazoline protons (δ 7.5–8.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 251.05 [M+H]⁺) and fragmentation patterns to distinguish positional isomers .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions, particularly when chlorine placement ambiguities arise .

Q. What are common impurities in synthesized this compound, and how do they affect downstream applications?

- Methodological Answer :

- Impurity Sources :

- Incomplete Chlorination : Residual 2-hydroxyquinazoline derivatives (detected via HPLC retention time shifts) .

- Oxidation Byproducts : Ethyl 2-chloro-4-acetoxyquinazoline forms under aerobic conditions, reducing bioactivity .

- Mitigation : Purify via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The ester group hydrolyzes to carboxylic acid (e.g., HCl/EtOH, reflux), forming 2-chloroquinazoline-4-acetic acid, confirmed by loss of ethyl signals in ¹H NMR .

- Basic Conditions : Quinazoline ring instability leads to ring-opening at pH > 10, producing chloroacetamide derivatives. Monitor pH rigorously (buffer systems like phosphate, pH 7–9) to retain core structure .

Q. What structural modifications enhance the bioactivity of this compound, and how are these validated?

- Methodological Answer :

- Substituent Effects :

| Substituent Position | Bioactivity Trend | Key Reference |

|---|---|---|

| 2-Cl, 4-COOEt | High kinase inhibition | |

| 6-Cl, 4-COOEt | Reduced selectivity | |

| 2-Cl, 4-COOMe | Lower solubility |

- Validation : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR kinase) and correlate with in vitro IC₅₀ assays .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare ¹³C NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

- Crystallographic Validation : Resolve ambiguities in chlorine positioning (2- vs. 4-chloro) via single-crystal XRD, as misassignment can arise from overlapping NMR signals .

- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) and replicate synthesis protocols under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.